N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester typically involves the esterification of N-Benzoyl-O,a-dimethyl-D-tyrosine. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures to ensure selective reduction.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives .
Scientific Research Applications
N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-D-tyrosine Methyl Ester: Similar in structure but lacks the O,a-dimethyl substitution.
N-Benzoyl-L-tyrosine Methyl Ester: Similar in structure but has the L-configuration instead of the D-configuration.
N-Benzoyl-O-methyl-D-tyrosine Methyl Ester: Similar in structure but has only the O-methyl substitution.
Uniqueness
N-Benzoyl-O,a-dimethyl-D-tyrosine Methyl Ester is unique due to its specific O,a-dimethyl substitution, which may confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21) |
InChI Key |
LQQDNGJQNODLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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